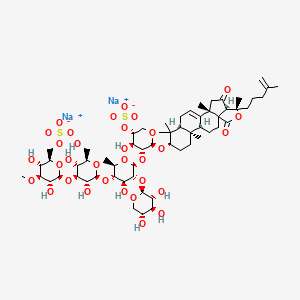

Cucumarioside A6-2

Descripción

Propiedades

Número CAS |

178209-18-2 |

|---|---|

Fórmula molecular |

C59H90Na2O32S2 |

Peso molecular |

1421.4 g/mol |

Nombre IUPAC |

disodium;[(2R,3R,4S,5R,6S)-6-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-4-hydroxy-6-[(2S,3R,4R,5R)-4-hydroxy-2-[[(2S,5S,6S,12R,13R,16S,18R)-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfonatooxyoxan-3-yl]oxy-2-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-4-methoxyoxan-2-yl]methyl sulfate |

InChI |

InChI=1S/C59H92O32S2.2Na/c1-24(2)11-10-16-58(8)48-28(61)19-57(7)27-12-13-33-55(4,5)34(15-17-56(33,6)26(27)14-18-59(48,57)54(71)90-58)85-52-46(38(66)32(22-80-52)91-93(75,76)77)89-53-47(88-49-39(67)35(63)29(62)21-79-49)40(68)43(25(3)82-53)86-51-42(70)45(36(64)30(20-60)83-51)87-50-41(69)44(78-9)37(65)31(84-50)23-81-92(72,73)74;;/h12,25-26,29-53,60,62-70H,1,10-11,13-23H2,2-9H3,(H,72,73,74)(H,75,76,77);;/q;2*+1/p-2/t25-,26+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38+,39-,40+,41-,42-,43-,44+,45+,46-,47-,48-,49+,50+,51+,52+,53+,56-,57+,58+,59?;;/m1../s1 |

Clave InChI |

HIZHYZBTVOZQAI-ZGVDCSHQSA-L |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+] |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CCC67[C@H](C(=O)C[C@]6(C5=CC[C@H]4C3(C)C)C)[C@](OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+] |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COS(=O)(=O)[O-])O)OC)O)O.[Na+].[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cucumarioside A6-2; |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Cucumarioside A6-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activities, and experimental protocols related to Cucumarioside A6-2, a triterpene glycoside isolated from the sea cucumber Eupentacta fraudatrix. The unique structural features and biological properties of this marine natural product make it a subject of interest for further investigation in drug discovery and development.

Chemical Structure and Properties

This compound is a non-sulfated triterpene tetraoside. Its structure was elucidated through extensive 2D NMR spectroscopy and mass spectrometry. The key structural characteristics include a holostane-type aglycone and a linear tetrasaccharide chain. A distinctive feature of this compound is the presence of a 23E,25-diene system in the aglycone side chain, a structural motif not commonly observed in other cucumariosides.[1]

The carbohydrate moiety consists of four sugar units linked in a linear fashion. The terminal monosaccharide is 3-O-methyl-D-xylose.

Table 1: Structural Features of this compound

| Feature | Description |

| Class | Triterpene Glycoside |

| Sub-class | Cucumarioside |

| Aglycone Type | Holostane |

| Key Aglycone Feature | 23E,25-diene system in the side chain |

| Carbohydrate Chain | Linear Tetrasaccharide |

| Sulfation | Non-sulfated |

| Terminal Sugar | 3-O-methyl-D-xylose |

| Source Organism | Eupentacta fraudatrix |

Biological Activities

This compound has demonstrated notable biological activities, particularly cytotoxicity against cancer cell lines and hemolytic activity.

Cytotoxic Activity

Studies have shown that this compound exhibits moderate cytotoxic activity against mouse Ehrlich carcinoma cells.[1] While specific IC50 values from the primary literature are not consistently reported across all public abstracts, the observed cytotoxicity warrants further investigation into its potential as an anticancer agent.

Hemolytic Activity

Like many other saponins, this compound displays hemolytic activity, causing the lysis of red blood cells. This bioactivity is a hallmark of many sea cucumber triterpene glycosides and is attributed to their interaction with cell membranes.

Table 2: Summary of Biological Activities of this compound

| Activity | Cell Line/System | Observed Effect | Reference |

| Cytotoxicity | Mouse Ehrlich Carcinoma Cells | Moderate | [1] |

| Hemolytic Activity | Mouse Erythrocytes | Active | [1] |

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

A general workflow for the isolation of triterpene glycosides from Eupentacta fraudatrix is outlined below. This represents a typical procedure and may have been adapted for the specific isolation of this compound.

Caption: General Workflow for Triterpene Glycoside Isolation.

The process typically begins with the extraction of the sea cucumber tissue with ethanol. The resulting extract is then concentrated and subjected to multiple rounds of column chromatography to separate the complex mixture of glycosides. High-performance liquid chromatography (HPLC) is often employed in the final stages to obtain the pure compound.

Structural Elucidation

The definitive structure of this compound was determined using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

1D NMR (¹H and ¹³C): Provides initial information on the proton and carbon environments within the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the aglycone and the sugar residues, as well as determining the glycosidic linkages.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, which corroborates the structure deduced from NMR data.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been extensively detailed in the available literature, the cytotoxic and hemolytic activities of related triterpene glycosides are often attributed to their interaction with cell membranes. It is hypothesized that these compounds can form pores in the membrane, leading to a loss of ion homeostasis and ultimately cell death.

The induction of apoptosis is a common mechanism of action for many cytotoxic triterpene glycosides. This can occur through various signaling cascades, often involving the activation of caspases.

References

Isolating Cucumarioside A6-2 from Eupentacta fraudatrix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Cucumarioside A6-2, a minor non-sulfated triterpene glycoside from the sea cucumber Eupentacta fraudatrix. This document outlines the core experimental protocols, presents data in a structured format, and visualizes the workflow for clarity.

Introduction

Eupentacta fraudatrix, a species of sea cucumber, is a rich source of diverse triterpene glycosides, which are of significant interest to the scientific community due to their potential pharmacological applications. Among these is this compound, a non-sulfated tetraoside. The structural elucidation of this and related compounds has been accomplished primarily through the use of 2D NMR spectroscopy and mass spectrometry. This guide focuses on the methodological aspects of isolating this specific compound, providing a framework for researchers in natural product chemistry and drug discovery.

Experimental Protocols

The isolation of this compound from Eupentacta fraudatrix is a multi-step process involving extraction, fractionation, and purification. The following protocols are a composite representation of standard methodologies employed for the isolation of triterpene glycosides from marine invertebrates.

Extraction of Crude Glycosides

-

Tissue Preparation: Freshly collected specimens of Eupentacta fraudatrix are minced and homogenized.

-

Solvent Extraction: The homogenized tissue is exhaustively extracted with ethanol (typically 70%) at room temperature. This process is repeated multiple times to ensure complete extraction of the glycosides.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude aqueous residue.

-

Initial Fractionation: The aqueous residue is then subjected to column chromatography on a nonpolar polymeric adsorbent (e.g., Polychrom-1) to separate the glycoside fraction from more polar impurities. The column is washed with water, and the glycosides are eluted with ethanol.

Fractionation by Silica Gel Chromatography

The crude glycoside fraction obtained is further separated based on polarity using silica gel column chromatography.

-

Column Preparation: A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., chloroform).

-

Sample Loading: The dried glycoside fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: A stepwise gradient of increasing polarity is used for elution. A common solvent system is a mixture of chloroform, ethanol, and water (e.g., 100:50:4, progressing to 100:125:25).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired class of compounds (non-sulfated tetraosides).

Purification by High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system is employed, commonly consisting of acetonitrile and water, often with a modifier like formic acid (0.1%) to improve peak shape.

-

Detection: Detection is typically performed using an evaporative light scattering detector (ELSD) or a UV detector at a low wavelength (e.g., 210 nm).

-

Isolation: Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the pure compound.

Data Presentation

The characterization of this compound relies on spectroscopic data. The following tables summarize the types of quantitative data that are typically collected for structural elucidation.

| Table 1: Spectroscopic Data for this compound | |

| Analytical Technique | Typical Data Obtained |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for all protons. |

| ¹³C NMR | Chemical shifts (δ) for all carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons and carbons, establishing connectivity within the molecule. |

| Mass Spectrometry (ESI-MS) | Molecular ion peak ([M-H]⁻ or [M+Na]⁺) to determine the molecular weight. |

| Table 2: Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | To be determined from MS and NMR data. |

| Molecular Weight | To be determined from MS data. |

| Purity | >95% (as determined by HPLC). |

| Yield | Variable, as it is a minor glycoside. |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

The isolation of this compound from Eupentacta fraudatrix is a challenging yet achievable process that relies on a combination of classical and modern chromatographic techniques. This guide provides a foundational understanding of the methodologies involved, which can be adapted and optimized by researchers. Further investigation into the biological activities and potential signaling pathways of this and other cucumariosides is a promising area for future research in the development of novel therapeutic agents.

The Biological Activity of Cucumarioside A6-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumarioside A6-2 is a triterpene glycoside isolated from the Far Eastern sea cucumber Eupentacta fraudatrix. Triterpene glycosides, a class of saponins found in sea cucumbers, are known for their diverse and potent biological activities. Among a series of novel compounds isolated from E. fraudatrix, this compound has been identified as a particularly active agent, demonstrating significant cytotoxic, hemolytic, and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, including available data, detailed experimental methodologies, and insights into its potential mechanisms of action.

Data Presentation: Biological Activities of this compound and Related Compounds

Quantitative data for this compound from its primary study are not publicly available. The compound was reported to be one of the most active among the seven new cucumariosides tested. The following table summarizes its qualitative activity and provides quantitative data for other related compounds for comparative purposes.

| Compound | Source Organism | Biological Activity | Assay | Result | Reference |

| This compound | Eupentacta fraudatrix | Cytotoxicity | Mouse Ehrlich Carcinoma Cells | High Activity | [1][2] |

| Hemolytic Activity | Mouse Erythrocytes | High Activity | [1][2] | ||

| Antifungal Activity | Not specified | High Activity | [1][2] | ||

| Cucumarioside A1 | Eupentacta fraudatrix | Cytotoxicity | Mouse Ehrlich Carcinoma Cells | High Activity | [1][2] |

| Hemolytic Activity | Mouse Erythrocytes | High Activity | [1][2] | ||

| Antifungal Activity | Not specified | High Activity | [1][2] | ||

| Cucumarioside B1 | Eupentacta fraudatrix | Cytotoxicity | Mouse Ehrlich Carcinoma Cells | Inactive | [1] |

| Hemolytic Activity | Mouse Erythrocytes | Inactive | [1] | ||

| Antifungal Activity | Not specified | Inactive | [1] | ||

| Cucumarioside B2 | Eupentacta fraudatrix | Cytotoxicity | Mouse Ehrlich Carcinoma Cells | Low Activity | [1] |

| Hemolytic Activity | Mouse Erythrocytes | Moderate Activity | [1] | ||

| Antifungal Activity | Not specified | Not specified | [1] |

Mechanism of Action

The biological activities of triterpene glycosides like this compound are primarily attributed to their membranotropic effects. These molecules interact with sterols, particularly cholesterol, in the cell membranes of target organisms. This interaction leads to the formation of pores, disrupting membrane integrity and causing cell lysis. This general mechanism is believed to underlie the cytotoxic, hemolytic, and antifungal effects observed.

Figure 1: General mechanism of action for triterpenoid glycosides.

Experimental Protocols

Detailed experimental protocols for the specific study on this compound are not available. However, the following are generalized, standard protocols for the types of assays conducted.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of a compound against a cancer cell line, such as mouse Ehrlich carcinoma cells.

-

Cell Culture: Culture mouse Ehrlich carcinoma cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well microplate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 24-48 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Hemolytic Activity Assay

This protocol describes a standard method for evaluating the hemolytic activity of a compound on red blood cells.

-

Erythrocyte Preparation: Obtain fresh mouse blood and centrifuge to pellet the erythrocytes. Wash the pellet three times with phosphate-buffered saline (PBS). Resuspend the erythrocytes in PBS to a final concentration of 2%.

-

Compound Incubation: Prepare serial dilutions of this compound in PBS. In a 96-well plate, mix 100 µL of the erythrocyte suspension with 100 µL of the diluted compound.

-

Controls: Use PBS as a negative control (0% hemolysis) and a solution of 1% Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.

-

Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Data Analysis: Calculate the percentage of hemolysis for each concentration using the formula: (Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control) * 100.

Antifungal Susceptibility Assay (Broth Microdilution)

This protocol details a common method for determining the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

-

Fungal Culture: Grow the target fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640) at 35°C.

-

Inoculum Preparation: Adjust the fungal suspension to a concentration of 1-5 x 106 CFU/mL and then dilute it to the final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well microplate.

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (fungal inoculum without the compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity) compared to the positive control, determined visually or by measuring the optical density at 600 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow from the isolation of this compound to the assessment of its biological activities.

Figure 2: Workflow for isolation and bioactivity screening of this compound.

Conclusion

This compound, a triterpene glycoside from the sea cucumber Eupentacta fraudatrix, has demonstrated promising biological activities, including high cytotoxicity against cancer cells, potent hemolytic effects, and significant antifungal properties. While specific quantitative data from its initial discovery are not widely available, its qualitative description as a highly active compound warrants further investigation. The likely mechanism of action involves the disruption of cell membranes through interaction with cholesterol. The standardized protocols provided in this guide offer a framework for future research to quantify the activity of this compound and to further elucidate its therapeutic potential. Further studies are essential to determine its specific molecular targets and to explore its potential as a lead compound in drug development.

References

Preliminary Insights into the Mechanism of Action of Cucumarioside A6-2: A Technical Overview Based on Related Compounds

Disclaimer: This document provides a detailed overview of the preliminary studies on the mechanism of action of cucumarioside compounds. Due to the limited availability of specific data on Cucumarioside A6-2, this guide is primarily based on the well-documented activities of its close structural analogs, Cucumarioside A2-2 and Cucumarioside A0-1. The presented data and pathways are inferred to be representative of the likely mechanism of action for this compound.

Introduction

Cucumariosides are a class of triterpene glycosides isolated from sea cucumbers, which have garnered significant interest in the field of oncology for their potent cytotoxic and anti-cancer properties. These compounds are known to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. This technical guide summarizes the key findings from preliminary studies on the mechanism of action of cucumariosides, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.

Cytotoxic Activity

The cytotoxic effects of cucumariosides have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Cucumarioside A2-2 | Mouse Ehrlich Carcinoma | Non-specific esterase assay | 2.1 | [1][2] |

| Cucumarioside A2-2 | Mouse Ehrlich Carcinoma | MTT assay | 2.7 | [1][2] |

| Cucumarioside A2-2 | Human Prostate Cancer (PC-3) | MTT assay | 2.05 | [3] |

| Cucumarioside A0-1 | Triple-Negative Breast Cancer (MDA-MB-231) | Not Specified | ~1.0 | [4] |

| Djakonovioside A | Triple-Negative Breast Cancer (MDA-MB-231) | Not Specified | ~2.0 | [4] |

Induction of Apoptosis

Cucumariosides are potent inducers of apoptosis in cancer cells. The apoptotic cascade is initiated through the intrinsic (mitochondrial) pathway, characterized by the activation of specific caspases.

Caspase Activation

Studies have shown that treatment with cucumariosides leads to the activation of initiator caspase-9 and executioner caspase-3.[3][4][5]

Regulation of Bcl-2 Family Proteins

Cucumariosides modulate the expression of Bcl-2 family proteins, leading to a shift in the balance towards a pro-apoptotic state. This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4][5]

| Compound | Cell Line | Protein | Effect | Fold/Percent Change |

| Cucumarioside A0-1 (0.5 µM) | MDA-MB-231 | Bax | Increased | 46% |

| Cucumarioside A0-1 (1 µM) | MDA-MB-231 | Bax | Increased | 48% |

| Cucumarioside A0-1 (0.5 µM) | MDA-MB-231 | Bcl-2 | Decreased | 19% |

| Cucumarioside A0-1 (1 µM) | MDA-MB-231 | Bcl-2 | Decreased | 29% |

| Djakonovioside A (1 µM) | MDA-MB-231 | Bax | Increased | 107% |

| Djakonovioside A (2 µM) | MDA-MB-231 | Bax | Increased | 127% |

| Djakonovioside A (1 µM) | MDA-MB-231 | Bcl-2 | Decreased | 30% |

| Djakonovioside A (2 µM) | MDA-MB-231 | Bcl-2 | Decreased | 49% |

Cell Cycle Arrest

Cucumariosides have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

| Compound | Cell Line | Effect | Reference |

| Cucumarioside A2-2 | Mouse Ehrlich Carcinoma | S phase arrest | [1][2] |

| Cucumarioside A2-2 | Human Prostate Cancer (PC-3) | G2/M phase arrest | [3] |

| Cucumarioside A0-1 | Triple-Negative Breast Cancer (MDA-MB-231) | G2/M phase arrest | [4] |

Signaling Pathways

The anti-cancer effects of cucumariosides are mediated through the modulation of key signaling pathways involved in cell survival and proliferation. While the precise upstream targets of cucumariosides are still under investigation, preliminary studies suggest the involvement of the intrinsic apoptotic pathway.

Figure 1: Proposed intrinsic apoptotic pathway induced by cucumariosides.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cucumarioside compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the cucumarioside compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Cucumarioside compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with the cucumarioside compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Cucumarioside compound

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with the cucumarioside compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect specific proteins in a sample.

Materials:

-

Cancer cell lines

-

Cucumarioside compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-caspase-9, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the cucumarioside compound, then lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Figure 3: General workflow for Western blotting.

Conclusion

Preliminary studies on cucumarioside compounds, particularly Cucumarioside A2-2 and A0-1, reveal a promising mechanism of action for their anti-cancer activity. These compounds effectively induce apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspases and regulation of Bcl-2 family proteins. Furthermore, they exhibit cytostatic effects by arresting the cell cycle. The data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other related compounds in cancer therapy. Future studies should focus on elucidating the specific molecular targets and further delineating the signaling pathways involved to fully understand their mechanism of action.

References

Unveiling Cucumarioside A6-2: A Technical Guide to its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cucumarioside A6-2, a minor triterpene glycoside isolated from the Far Eastern sea cucumber, Eupentacta fraudatrix. This document details its natural source, proposed biosynthetic pathway, experimental protocols for its isolation and characterization, and a summary of its biological activities.

Natural Source and Significance

This compound is a secondary metabolite found in the marine invertebrate Eupentacta fraudatrix, a species of sea cucumber belonging to the family Cucumariidae. Triterpene glycosides are characteristic secondary metabolites of sea cucumbers and are known for their diverse and potent biological activities. This compound belongs to the cucumarioside A group, which are non-sulfated tetraosides with a linear tetrasaccharide chain. A distinctive feature of this group, including this compound, is the presence of 3-O-methyl-D-xylose as the terminal monosaccharide unit, a rarity among sea cucumber glycosides[1]. The unique structural feature of this compound lies in its aglycone's side chain, which possesses a 23E,25-diene system, a structural motif not previously observed in other sea cucumber glycosides[1].

Quantitative Data on Biological Activity

This compound has been evaluated for its cytotoxic and hemolytic activities. The following table summarizes the available quantitative data, comparing its activity with other minor cucumariosides isolated from Eupentacta fraudatrix.

| Glycoside | Cytotoxicity against Mouse Spleen Lymphocytes (IC50, µg/mL) | Cytotoxicity against Mouse Ehrlich Carcinoma Cells (IC50, µg/mL) | Hemolytic Activity against Mouse Erythrocytes (EC50, µg/mL) |

| Cucumarioside A1 | 12.5 | 6.25 | 6.25 |

| Cucumarioside A3 | 25 | 12.5 | 12.5 |

| Cucumarioside A4 | 50 | 25 | 25 |

| Cucumarioside A5 | >100 | >100 | 50 |

| This compound | 12.5 | 6.25 | 6.25 |

| Cucumarioside A12 | >100 | >100 | >100 |

| Cucumarioside A15 | 50 | 25 | 25 |

Data sourced from Silchenko et al., 2012.[1]

Proposed Biosynthesis of this compound

The biosynthesis of triterpene glycosides in sea cucumbers is a complex process believed to follow a "mosaic" pattern, where glycosylation and other modifications of the aglycone may occur concurrently[2]. The proposed biosynthetic pathway for this compound begins with the cyclization of squalene to form the lanostane-type triterpene backbone. This is followed by a series of oxidative modifications to the aglycone and the sequential addition of monosaccharide units by specific glycosyltransferases.

The formation of the unique 23E,25-diene system in the side chain of this compound's aglycone likely involves a series of enzymatic hydroxylations and subsequent dehydrations.

Experimental Protocols

The following protocols are based on the methodologies described by Silchenko et al. (2012) for the isolation and structural elucidation of this compound from Eupentacta fraudatrix[1].

Extraction and Isolation Workflow

Detailed Methodologies

4.2.1. Animal Material: Specimens of Eupentacta fraudatrix were collected from the Sea of Japan.

4.2.2. Extraction: The collected sea cucumbers were minced and extracted exhaustively with ethanol at room temperature. The combined ethanolic extracts were then concentrated under vacuum.

4.2.3. Preliminary Fractionation: The concentrated extract was subjected to column chromatography on Polychrom-1 (powdered Teflon). The column was first washed with water to remove salts and polar impurities, and then the glycosides were eluted with ethanol.

4.2.4. Silica Gel Chromatography: The crude glycoside fraction obtained from the Polychrom-1 column was further fractionated by column chromatography on silica gel. A solvent system of chloroform-ethanol-water in a gradient was used for elution.

4.2.5. High-Performance Liquid Chromatography (HPLC): Fractions containing the minor cucumariosides were subjected to reversed-phase HPLC for final purification. A C18 column was used with a mobile phase of acetonitrile-water or methanol-water.

4.2.6. Structural Elucidation: The structure of the purified this compound was determined using a combination of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to determine the connectivity of protons and carbons in both the aglycone and the carbohydrate chain.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight and fragmentation pattern of the glycoside.

Conclusion

This compound is a structurally unique triterpene glycoside from the sea cucumber Eupentacta fraudatrix. Its distinct 23E,25-diene system in the aglycone side chain makes it a subject of interest for further biosynthetic and pharmacological studies. The detailed experimental protocols provided in this guide offer a foundation for researchers aiming to isolate and investigate this and other related marine natural products. The presented quantitative data on its biological activities highlight its potential as a cytotoxic and hemolytic agent, warranting further investigation for drug development purposes.

References

- 1. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological action of cucumariosides A1, A3, A4, A5, A6, A12 and A15, seven new minor non-sulfated tetraosides and unprecedented 25-keto, 27-norholostane aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures and cytotoxic properties of cucumariosides H₂, H₃ and H₄ from the sea cucumber Eupentacta fraudatrix - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cucumarioside A6-2: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumarioside A6-2 is a triterpene glycoside, a class of secondary metabolites found in sea cucumbers. Isolated from Eupentacta fraudatrix, this non-sulfated tetraoside has garnered scientific interest due to its notable biological activities, including cytotoxic, hemolytic, and antifungal properties. Structurally, it is distinguished by a linear tetrasaccharide chain terminating in a 3-O-methyl-D-xylose unit and a unique 23E,25-diene system within its aglycone side chain. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside a summary of its biological effects and the experimental methodologies employed in its study.

Physical and Chemical Properties

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its classification as a triterpene glycoside and data from related compounds, we can infer certain characteristics. Triterpene glycosides are generally crystalline or amorphous solids. Their solubility is influenced by the polarity of both the triterpene aglycone and the sugar moiety. While specific solubility data for this compound is unavailable, related compounds are often soluble in polar organic solvents like methanol and ethanol, and sparingly soluble in water.

For detailed structural elucidation, techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.[1][2]

| Property | Data | Reference |

| Molecular Formula | Not explicitly reported | |

| Molecular Weight | Not explicitly reported | |

| Appearance | Likely a crystalline or amorphous solid | Inferred |

| Solubility | Expected to be soluble in polar organic solvents | Inferred |

Biological Activity

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery.

Cytotoxic Activity

Studies have shown that this compound exhibits cytotoxic effects.[1][2] In one study, it was identified as one of the most active compounds against mouse spleen lymphocytes and cells of the ascitic form of mouse Ehrlich carcinoma.[1][2] Another report characterized its cytotoxicity against mouse Ehrlich carcinoma cells as "moderate". The quantitative details of this activity, such as IC50 values, are not specified in the available literature. The general mechanism of cytotoxicity for many triterpene glycosides involves interaction with cell membranes, leading to pore formation and subsequent cell lysis.

Hemolytic Activity

In common with many other saponins, this compound displays hemolytic activity, the ability to rupture red blood cells.[1][2] This property is also attributed to its interaction with cholesterol in the erythrocyte membrane.

Antifungal Activity

Experimental Protocols

The following sections outline the general methodologies used for the isolation, characterization, and biological evaluation of this compound and related compounds.

Isolation of this compound

A general procedure for the isolation of triterpene glycosides from sea cucumbers involves the following steps:

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY, TOCSY, HSQC, and HMBC are used to determine the connectivity of protons and carbons within the molecule, establishing the structure of the aglycone and the sugar residues, as well as the glycosidic linkages.[1][2]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps to confirm the overall structure and the sequence of the sugar chain.[1][2]

Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow of a typical MTT cytotoxicity assay.

Hemolytic Activity Assay

The hemolytic activity of this compound can be determined by measuring the release of hemoglobin from red blood cells.

Caption: Workflow for a standard hemolytic activity assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. The anticancer effects of related triterpene glycosides, such as Cucumarioside A2-2, have been linked to the induction of apoptosis through caspase-dependent pathways and cell cycle arrest.[3] Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion and Future Directions

This compound is a structurally unique triterpene glycoside with demonstrated cytotoxic, hemolytic, and antifungal activities. While its basic biological effects are known, a significant amount of research is still needed to fully characterize this compound for potential therapeutic applications. Future studies should focus on:

-

Complete Physicochemical Characterization: Determining the exact molecular formula, molecular weight, and solubility of this compound.

-

Quantitative Biological Evaluation: Establishing precise IC50 and EC50 values for its cytotoxic and hemolytic activities against a broader range of cell lines.

-

Mechanism of Action Studies: Investigating the specific signaling pathways and molecular targets through which this compound exerts its biological effects.

-

In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models to assess its therapeutic potential.

This in-depth technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as a lead compound for further investigation.

References

- 1. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological action of cucumariosides A1, A3, A4, A5, A6, A12 and A15, seven new minor non-sulfated tetraosides and unprecedented 25-keto, 27-norholostane aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

In Vitro Anticancer Potential of Cucumarioside A6-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumarioside A6-2, a triterpene glycoside isolated from the sea cucumber Eupentacta fraudatrix, has demonstrated significant cytotoxic activity against various cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the in vitro anticancer potential of this compound, detailing its effects on cancer cell viability, apoptosis induction, and cell cycle progression. This document synthesizes available data, presents detailed experimental methodologies for key assays, and visualizes the proposed signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent.

Introduction

Triterpene glycosides, a class of saponins found in sea cucumbers, are recognized for their diverse biological activities, including potent anticancer properties. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer models. This compound is a member of this family of compounds and has been identified as a particularly active agent. This guide focuses on the in vitro evidence of its anticancer effects, providing a foundational resource for researchers in oncology and drug discovery.

Cytotoxic Activity

This compound has exhibited potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| Mouse Ehrlich Carcinoma | Ascites Carcinoma | Data not available in abstract | Not specified | Not specified |

| Mouse Spleen Lymphocytes | N/A (Control) | Data not available in abstract | Not specified | Not specified |

Note: While the primary study identifies this compound (referred to as Cucumarioside A6) as one of the most active compounds, specific IC50 values were not available in the abstract. Access to the full-text article is required for this quantitative data.

Mechanism of Action: Signaling Pathways

The precise signaling pathways through which this compound exerts its anticancer effects are a subject of ongoing research. Based on the activities of other closely related cucumariosides, it is hypothesized that this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram 1: Proposed Apoptotic Signaling Pathway of this compound

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Diagram 2: Experimental Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for further investigation as an anticancer agent. Its potent cytotoxic activity warrants more in-depth studies to fully elucidate its mechanism of action. Future research should focus on:

-

Determining the IC50 values of this compound in a broader panel of human cancer cell lines.

-

Conducting detailed studies to confirm the induction of apoptosis and identify the specific caspases and regulatory proteins involved.

-

Investigating the effect of this compound on the cell cycle and the expression of key cell cycle regulatory proteins.

-

Exploring the in vivo efficacy and safety of this compound in animal models of cancer.

This technical guide serves as a foundational document to encourage and guide these future research endeavors, with the ultimate goal of translating the potential of this compound into novel cancer therapies.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Hemolytic and Antifungal Assays of Cucumarioside A6-2

This technical guide provides a comprehensive overview of the hemolytic and antifungal properties of this compound, a triterpene glycoside isolated from the sea cucumber Eupentacta fraudatrix. This document details the mechanism of action, experimental protocols for assessing its biological activity, and a summary of its reported efficacy.

Introduction to this compound

This compound is a member of the cucumarioside class of triterpene glycosides, which are secondary metabolites found in sea cucumbers. These compounds are known for a wide range of biological activities, including cytotoxic, immunomodulatory, and antimicrobial effects. Structurally, this compound possesses a holostane-type aglycone with a unique 23E,25-diene system in its side chain, attached to a carbohydrate moiety.[1] The membranotropic action of these glycosides is a key factor in their biological effects.[2]

Mechanism of Action: Membranotropic Effects

The primary mechanism underlying the hemolytic and antifungal activities of this compound is its interaction with cell membranes. Like other triterpene glycosides, it exhibits membranotropic action, which involves the following key steps:

-

Binding to Membrane Sterols: this compound molecules bind to sterol components (such as cholesterol in erythrocytes and ergosterol in fungi) within the cell membrane.

-

Pore Formation: This interaction leads to the formation of pores or channels in the membrane.

-

Disruption of Homeostasis: The pores disrupt the osmotic balance of the cell, leading to an influx of water and leakage of intracellular components.

-

Cell Lysis: Ultimately, this process results in the lysis of the cell, causing hemolysis in red blood cells and cell death in fungi.

Quantitative Data on Biological Activity

Table 1: Summary of Hemolytic and Antifungal Activity of this compound

| Assay Type | Target Organism/Cell | Reported Activity | Reference |

| Hemolytic Assay | Mouse Erythrocytes | Among the most active of the tested compounds | Silchenko et al., 2012[1] |

| Antifungal Assay | Not specified in abstract | Among the most active of the tested compounds | Silchenko et al., 2012[1] |

Experimental Protocols

The following are detailed methodologies for conducting hemolytic and antifungal assays, adapted from established protocols, which can be applied to the study of this compound.

Hemolytic Assay

This protocol outlines the procedure for determining the hemolytic activity of this compound against erythrocytes.

Materials:

-

This compound stock solution

-

Freshly collected red blood cells (e.g., from mice or humans)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (for positive control)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge fresh blood to pellet the erythrocytes.

-

Wash the pellet three times with PBS.

-

Resuspend the erythrocytes in PBS to a final concentration of 2% (v/v).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Add PBS alone to wells for the negative control (0% hemolysis).

-

Add Triton X-100 (e.g., 1% final concentration) to wells for the positive control (100% hemolysis).

-

Add the 2% erythrocyte suspension to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour.

-

-

Measurement:

-

Centrifuge the plate to pellet intact erythrocytes.

-

Transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

-

Plot the percentage of hemolysis against the concentration of this compound to determine the EC50 value (the concentration that causes 50% hemolysis).

-

Antifungal Assay (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Materials:

-

This compound stock solution

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).

-

-

Assay Setup:

-

Prepare two-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well containing the serially diluted compound and the positive control well.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Conclusion and Future Directions

This compound, a triterpene glycoside from the sea cucumber Eupentacta fraudatrix, demonstrates significant hemolytic and antifungal activities. Its membranotropic mechanism of action, involving interaction with membrane sterols and subsequent pore formation, makes it a compound of interest for further investigation. While qualitative data highlights its potency, further studies are required to establish precise quantitative measures of its efficacy (EC50 and MIC values) against a broader range of cell types and microbial strains. Such data will be crucial for evaluating its potential as a lead compound in the development of new therapeutic agents. Researchers are encouraged to utilize the detailed protocols provided in this guide to further explore the promising biological activities of this compound.

References

- 1. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological action of cucumariosides A1, A3, A4, A5, A6, A12 and A15, seven new minor non-sulfated tetraosides and unprecedented 25-keto, 27-norholostane aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

Understanding the Structure-Activity Relationship of Cucumarioside A6-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucumarioside A6-2, a non-sulfated triterpene glycoside isolated from the sea cucumber Eupentacta fraudatrix, represents a molecule of significant interest in the field of marine natural products. Characterized by a linear tetrasaccharide chain and a unique 23E,25-diene system in its aglycone side chain, this compound has demonstrated notable cytotoxic, hemolytic, and antifungal properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing insights from its structural features and the biological activities of closely related analogs. While specific quantitative data for this compound is not publicly available in accessible literature, this document synthesizes the existing knowledge to inform future research and drug development efforts.

Introduction

Triterpene glycosides, a diverse class of saponins found in sea cucumbers, are well-documented for their wide spectrum of biological activities, including cytotoxic, immunomodulatory, and antifungal effects.[1] this compound belongs to the cucumarioside A group of non-sulfated tetraosides, which are distinguished by a 3-O-methyl-D-xylose as the terminal monosaccharide unit.[2] The unique structural feature of this compound is the presence of a 23E,25-diene system in its aglycone side chain, a modification not commonly observed in other sea cucumber glycosides.[2] Preliminary studies have indicated that this compound is among the most active compounds in its series, highlighting its potential as a lead structure for the development of novel therapeutic agents.[2]

Structural Elucidation

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily 2D NMR and mass spectrometry. It consists of two main components: a triterpene aglycone and a linear tetrasaccharide chain attached to the C-3 position of the aglycone.

-

Aglycone: The aglycone is a holostane-type triterpene with a distinctive side chain featuring a conjugated diene system at the 23rd and 25th positions.

-

Carbohydrate Moiety: The sugar chain is a linear tetrasaccharide. A defining characteristic of the cucumarioside A group from Eupentacta fraudatrix is the presence of 3-O-methyl-D-xylose as the terminal sugar residue.[2]

Biological Activity and Structure-Activity Relationship (SAR)

While specific quantitative biological activity data for this compound are not available in the reviewed literature, the initial report by Silchenko et al. (2012) states that it was one of the most active among the seven new cucumariosides (A1, A3, A4, A5, A6, A12, and A15) tested for cytotoxic, hemolytic, and antifungal activities.[2] The SAR for this class of compounds can be inferred from the broader family of cucumariosides.

The biological activity of triterpene glycosides is intrinsically linked to their chemical structure, with modifications in both the aglycone and the carbohydrate chain influencing their potency and selectivity.

-

Aglycone Side Chain: The structure of the aglycone side chain is a critical determinant of biological activity. The presence of the 23E,25-diene system in this compound is a unique feature that likely contributes to its high activity.[2] Variations in the side chain, such as the presence of different functional groups or double bond patterns, can significantly impact the compound's interaction with cell membranes and its resulting bioactivity.

-

Carbohydrate Chain: The length and composition of the sugar chain also play a crucial role. The linear tetrasaccharide moiety of this compound is a common feature among the more active non-sulfated cucumariosides. The terminal 3-O-methyl-D-xylose is characteristic of glycosides from Eupentacta fraudatrix.[2]

-

Sulfation Pattern: this compound is a non-sulfated glycoside. The presence or absence of sulfate groups on the carbohydrate chain is a major factor influencing the biological activity of triterpene glycosides.

Quantitative Data on Related Cucumariosides

To provide a framework for understanding the potential potency of this compound, the following table summarizes the available quantitative data for other relevant cucumariosides. It is important to note that these are not direct measures of this compound's activity but serve as a reference for the activity range of this compound class.

| Compound | Biological Activity | Cell Line/Target | IC50/EC50 (µM) | Reference |

| Cucumarioside A2-2 | Cytotoxicity | Mouse Ehrlich Carcinoma | 2.7 | [3][4] |

| Cucumarioside A2-2 | Cytotoxicity (Nonspecific Esterase Assay) | Mouse Ehrlich Carcinoma | 2.1 | [4] |

Disclaimer: The quantitative data for this compound was not available in the searched scientific literature. The data presented is for related compounds to provide context.

Experimental Protocols

Detailed experimental protocols from the primary study on this compound are not publicly accessible. However, this section provides detailed, representative methodologies for the key assays used to evaluate the biological activity of triterpene glycosides, based on established practices in the field.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT cytotoxicity assay.

-

Cell Culture: Maintain the desired cancer cell line (e.g., human colorectal carcinoma HCT-116, human epithelioid carcinoma HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow the cells to adhere overnight.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations. Replace the culture medium in the wells with fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

MTT Assay:

-

Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Hemolysis Assay

This protocol outlines a standard method to assess the hemolytic activity of a compound on red blood cells.

Workflow for Hemolysis Assay

Caption: Workflow of the hemolysis assay.

-

Preparation of Erythrocyte Suspension:

-

Collect fresh defibrinated blood (e.g., from mice) in a tube containing an anticoagulant.

-

Centrifuge the blood at 1500 rpm for 10 minutes and discard the plasma and buffy coat.

-

Wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS, pH 7.4).

-

Resuspend the packed RBCs in PBS to obtain a 2% (v/v) erythrocyte suspension.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in PBS.

-

In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

-

Add 100 µL of the 2% RBC suspension to each well.

-

For the negative control (0% hemolysis), add 100 µL of PBS to the RBC suspension.

-

For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to the RBC suspension.

-

Incubate the plate at 37°C for 1 hour with gentle shaking.

-

-

Data Acquisition and Analysis:

-

Centrifuge the plate at 2000 rpm for 10 minutes to pellet the intact RBCs.

-

Transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Determine the EC50 value (the concentration causing 50% hemolysis) from the dose-response curve.

-

Potential Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound have not yet been elucidated. However, the primary mechanism of action for many cytotoxic triterpene glycosides involves interaction with cell membranes.

Generalized Signaling Pathway for Cytotoxic Triterpene Glycosides

Caption: Postulated mechanism of action for this compound.

It is widely accepted that the membranolytic activity of these saponins is due to their interaction with sterols, particularly cholesterol, in the cell membrane. This interaction can lead to the formation of pores or other disruptions in the membrane, resulting in increased permeability, loss of ion homeostasis, and ultimately, cell death, often through apoptosis. The unique side chain of this compound may influence the specificity and efficiency of this membrane interaction.

Conclusion and Future Directions

This compound is a structurally unique marine natural product with significant, albeit qualitatively described, biological activities. The presence of a 23E,25-diene system in its aglycone side chain likely plays a pivotal role in its potent cytotoxic, hemolytic, and antifungal effects. To fully harness the therapeutic potential of this compound, future research should focus on:

-

Total Synthesis: The total synthesis of this compound and its analogs would provide a sustainable source of the compound for further studies and allow for the systematic exploration of its SAR.

-

Quantitative Biological Evaluation: A thorough in vitro and in vivo evaluation of this compound is necessary to determine its potency, selectivity, and therapeutic window.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a drug candidate.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Cucumarioside A6-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cucumarioside A6-2 is a minor, non-sulfated triterpene glycoside isolated from the Far Eastern sea cucumber, Eupentacta fraudatrix.[1][2] Triterpene glycosides from sea cucumbers are known for their diverse and potent biological activities, including cytotoxic, hemolytic, and antifungal properties.[1][3] Specifically, cucumariosides have been shown to induce apoptosis in various cancer cell lines, making them promising candidates for further investigation in drug development.[4][5] For instance, related compounds like Cucumarioside A2-2 have been demonstrated to cause cell cycle arrest and trigger the intrinsic apoptotic pathway in human prostate cancer cells.[6]

This document provides a detailed protocol for the isolation and purification of this compound from Eupentacta fraudatrix, based on established methodologies for triterpene glycoside separation. It also includes a representative diagram of the potential signaling pathway targeted by cucumariosides.

Data Presentation

The following table summarizes the expected fractions and outcomes at each stage of the purification process. Researchers should empirically determine and record specific quantitative data, such as mass, yield, and purity, at each step.

| Purification Step | Starting Material | Key Reagents/Materials | Expected Outcome | Quantitative Analysis (Example) | Purity (%) (Example) |

| Step 1: Extraction | Minced E. fraudatrix tissue | Ethanol (EtOH) | Crude ethanolic extract containing a mixture of glycosides, pigments, and other metabolites. | Mass of crude extract (g) | < 5% |

| Step 2: Desalting | Crude ethanolic extract | Polychrom-1 (powdered Teflon), Water (H₂O), 50% EtOH | Crude glycoside fraction, free from inorganic salts and highly polar impurities.[7][8][9] | Mass of crude glycoside fraction (g) | 5-15% |

| Step 3: Silica Gel Chromatography | Crude glycoside fraction | Silica gel, Chloroform (CHCl₃), Ethanol (EtOH), Water (H₂O) | Glycosidic subfractions, with separation based on polarity.[2] | Mass of relevant subfraction (mg) | 15-40% |

| Step 4: High-Performance Liquid Chromatography (HPLC) | Cucumarioside A-group subfraction | Reversed-phase HPLC column (e.g., C18), Methanol (MeOH), Water (H₂O) | Purified this compound. | Mass of pure compound (mg) | > 95% |

Experimental Protocols

Step 1: Extraction of Crude Glycosides

-

Preparation of Biological Material: Obtain specimens of the sea cucumber Eupentacta fraudatrix. Mince the body walls of the animals into small pieces.

-

Ethanolic Extraction: Place the minced tissue in a suitable flask and add ethanol. Heat the mixture to reflux for approximately 4 hours to extract the glycosides and other organic-soluble compounds.[7]

-

Concentration: After extraction, filter the mixture to remove the solid tissue. Concentrate the resulting ethanolic extract to dryness using a rotary evaporator under reduced pressure.

Step 2: Desalting and Initial Fractionation

-

Column Packing: Prepare a column with Polychrom-1 (powdered Teflon), which serves as a hydrophobic stationary phase.

-

Sample Loading: Dissolve the dried crude extract in water and load it onto the Polychrom-1 column.

-

Elution of Impurities: Elute the column with water to wash away inorganic salts and other highly polar, water-soluble impurities.[7][9]

-

Elution of Glycosides: Following the water wash, elute the column with 50% aqueous ethanol. This will displace the crude glycoside fraction from the column.[7][8]

-

Concentration: Collect the 50% ethanol fraction and concentrate it to dryness under vacuum to yield the total glycoside fraction.

Step 3: Fractionation by Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel column of appropriate dimensions for the amount of crude glycoside fraction obtained.

-

Sample Loading: Dissolve the dried glycoside fraction in a minimal amount of the initial mobile phase and load it onto the silica gel column.

-

Gradient Elution: Sequentially elute the column with a stepped gradient of a chloroform-ethanol-water solvent system. A typical mobile phase for this separation is CHCl₃/EtOH/H₂O in a ratio of 100:75:10.[2] This will separate the glycosides into several subfractions based on their polarity.

-

Fraction Collection: Collect the fractions and monitor the composition by thin-layer chromatography (TLC) or a similar analytical method. The subfraction containing the non-sulfated tetrasaccharide glycosides, which includes this compound, should be identified.[2]

-

Concentration: Concentrate the desired subfraction to dryness. A study reported obtaining 450 mg of a subfraction containing cucumariosides of group A.[2]

Step 4: Purification by High-Performance Liquid Chromatography (HPLC)

-

HPLC System Preparation: Use a preparative or semi-preparative HPLC system equipped with a reversed-phase column (e.g., C18).

-

Mobile Phase: Prepare a suitable mobile phase, typically a gradient of methanol and water, for the separation of the individual cucumariosides.

-

Sample Injection: Dissolve the dried subfraction from the previous step in the mobile phase and inject it into the HPLC system.

-

Purification: Run the HPLC separation, collecting the fractions corresponding to the individual peaks.

-

Analysis and Final Product: Analyze the purity of the collected fractions (e.g., by analytical HPLC). Combine the pure fractions containing this compound and remove the solvent to obtain the purified compound.

Visualization of Workflow and Signaling Pathway

References

- 1. Triterpene glycosides from the sea cucumber Eupentacta fraudatrix. Structure and biological action of cucumariosides A1, A3, A4, A5, A6, A12 and A15, seven new minor non-sulfated tetraosides and unprecedented 25-keto, 27-norholostane aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpene glycosides from sea cucumbers and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Isolation, Structure Elucidation and Bioactivity Study of Chilensosides A, A1, B, C, and D, Holostane Triterpene Di-, Tri- and Tetrasulfated Pentaosides from the Sea Cucumber Paracaudina chilensis (Caudinidae, Molpadida) [mdpi.com]

- 8. Triterpene Glycosides from the Far Eastern Sea Cucumber Psolus chitonoides: Chemical Structures and Cytotoxicities of Chitonoidosides E1, F, G, and H - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Cucumarioside A6-2 using 2D NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucumarioside A6-2 is a triterpene glycoside isolated from sea cucumbers, a class of marine natural products known for their diverse and potent biological activities. The structural characterization of these complex molecules is a critical step in drug discovery and development. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such intricate natural products. This document provides detailed application notes and standardized protocols for the use of 2D NMR spectroscopy in determining the complete structure of this compound, including the sequence of the oligosaccharide chain, the stereochemistry of the glycosidic linkages, and the structure of the aglycone.

Overall Workflow for Structure Elucidation

The structural elucidation of this compound using 2D NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments. The general workflow is outlined below.

Experimental Protocols

Sample Preparation

-

Isolation and Purification: this compound is isolated from the crude extract of the sea cucumber Cucumaria japonica using a combination of chromatographic techniques, including column chromatography on silica gel and reversed-phase HPLC.

-

Sample for NMR: A purified sample of this compound (typically 5-10 mg) is dissolved in 0.5 mL of deuterated pyridine (C5D5N). The choice of solvent is critical for resolving overlapping signals, particularly in the carbohydrate region.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are essential for the complete structure determination.

Table 1: Recommended NMR Acquisition Parameters

| Experiment | Pulse Program | Key Parameters | Purpose |

| 1D ¹H | zg30 | 32-64 scans, 2s relaxation delay | Initial proton chemical shift determination and integration. |

| 1D ¹³C | zgpg30 | 1024-2048 scans, 2s relaxation delay | Carbon chemical shift determination. |

| DEPT-135 | dept135 | 512-1024 scans | Differentiates CH, CH₂, and CH₃ groups. |

| ¹H-¹H COSY | cosygpqf | 256-512 t1 increments, 8-16 scans per increment | Identifies proton-proton spin-spin couplings (²J, ³J). |

| ¹H-¹H TOCSY | mlevphpr | 256-512 t1 increments, 8-16 scans per increment, 80-120 ms mixing time | Establishes correlations within entire spin systems (e.g., a sugar ring). |

| ¹H-¹³C HSQC | hsqcedetgpsisp2.3 | 256-512 t1 increments, 16-32 scans per increment | Correlates protons to their directly attached carbons. |

| ¹H-¹³C HMBC | hmbcgplpndqf | 512-1024 t1 increments, 32-64 scans per increment, optimized for 8 Hz coupling | Correlates protons and carbons over two to three bonds. |

| ¹H-¹H NOESY | noesygpph | 256-512 t1 increments, 16-32 scans per increment, 500-800 ms mixing time | Identifies through-space correlations for stereochemical analysis. |

Data Analysis and Structure Elucidation Strategy